4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is an aromatic amine with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol This compound is known for its unique structure, which includes a thiadiazole ring attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 4-(1,2,3-thiadiazol-4-yl)benzylamine in a suitable solvent such as ethanol or methanol.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzylamine derivatives .
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can also participate in binding interactions, influencing the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:
Benzylamine hydrochloride: Lacks the thiadiazole ring, resulting in different chemical properties and applications.
4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Contains a carbothioamide group instead of the benzylamine moiety, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of the thiadiazole ring and benzylamine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9;/h1-4,6H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGGOQPXZDQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371971 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-49-9 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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